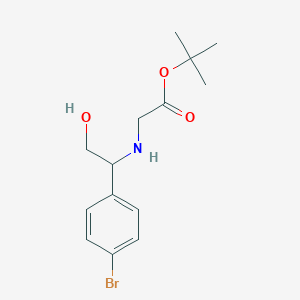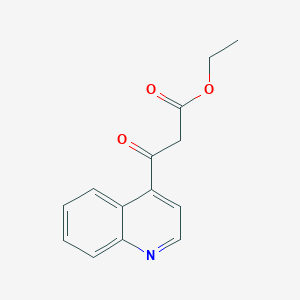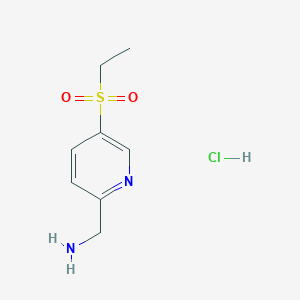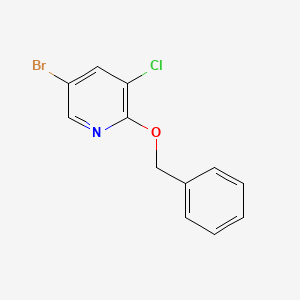
2-Benzyloxy-5-bromo-3-chloropyridine
Descripción general
Descripción
“2-Benzyloxy-5-bromo-3-chloropyridine” is a chemical compound with the molecular formula C12H9BrClNO . It is used in various chemical reactions and has a molecular weight of 298.57 .
Synthesis Analysis
The synthesis of “this compound” can involve several methods. One such method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of 3-amino-2-chloropyridine or 2-chloro-3-pyridinamine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling reaction . It can also be used in the preparation of other compounds .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 298.57 .Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds
The compound has been used as a precursor or intermediate in the synthesis of complex organic molecules. For example, it was involved in the preparation of coumarin derivatives, which were tested for their antimicrobial activities (Al-Haiza, Mostafa, & El-kady, 2003). Additionally, Verdelet et al. (2011) developed a straightforward and efficient synthesis method for 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, common building blocks for pharmaceuticals and agrochemicals, showcasing its utility in facilitating cross-coupling reactions to produce biologically active compounds (Verdelet et al., 2011).
Material Science and Coordination Chemistry
The compound has also found applications in material science, particularly in the synthesis of coordination polymers and complexes with potential photophysical properties. Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoates, which include similar structural modifications as "2-Benzyloxy-5-bromo-3-chloropyridine," demonstrating their utility in creating materials with interesting photophysical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-3-chloro-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCHXPZXZAGRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412348.png)
![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)
![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)
![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)
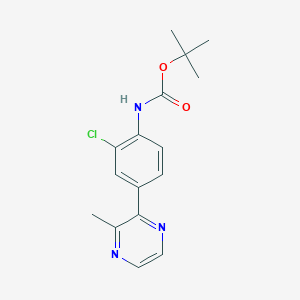
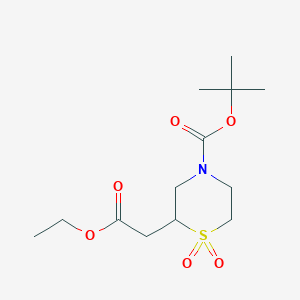
![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)
